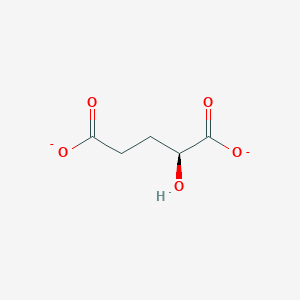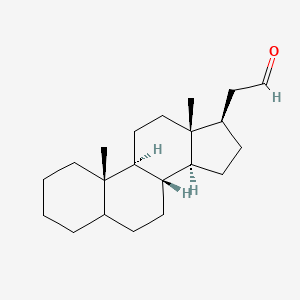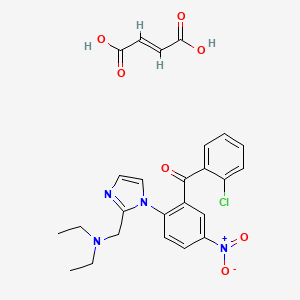
Nizofenone fumarate
Overview
Description
Nizofenone fumarate is a neuroprotective drug known for its ability to protect neurons from death following cerebral anoxia, which is the interruption of oxygen supply to the brain. This compound is particularly useful in the treatment of acute neurological conditions such as stroke .
Mechanism of Action
Target of Action
Nizofenone fumarate is a neuroprotective drug . Its primary targets are prostacyclin synthesis and peroxidative disintegration of mitochondria . Prostacyclin synthesis plays a crucial role in the regulation of blood flow and platelet aggregation, while peroxidative disintegration of mitochondria is involved in the regulation of cellular energy production and apoptosis .
Mode of Action
It is known to ameliorate various pathophysiological events during ischemia, such as atp depletion, lactate accumulation, glutamate release, free fatty acid liberation, edema, and neuronal degeneration . In particular, ischemia-induced excessive glutamate release has been completely blocked by this drug . This drug also has a radical-scavenging action, comparable to vitamin E, and inhibits oxygen radical-induced lipid peroxidation .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the liberation of free fatty acids during cerebral ischemia . Additionally, it has been suggested that it may influence the tricarboxylic acid (TCA) cycle, given that one of its primary targets is a key enzyme in this pathway . .
Result of Action
The potent cerebroprotective effect of this compound has been demonstrated in various experimental models of cerebral hypoxia, ischemia (focal and global), ischemia-reperfusion, and infarction . The clinical efficacy of this compound has been proved by pioneering double-blind studies in acute subarachnoid hemorrhage patients . It is clinically used for preventing the delayed ischemic neurologic deficits due to late vasospasm following subarachnoid hemorrhage .
Action Environment
It is known that various environmental factors can influence the action of drugs in general These factors can include temperature, pH, and the presence of other substances that can interact with the drug
Biochemical Analysis
Biochemical Properties
Nizofenone fumarate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to suppress glutamate release and lactate accumulation, which are critical events during ischemia . The compound also interacts with enzymes involved in prostacyclin synthesis and peroxidative disintegration of mitochondria . These interactions help in reducing neuronal degeneration and protecting brain tissue from ischemic injury .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It ameliorates pathophysiologic events during ischemia, such as ATP depletion, lactate accumulation, and free fatty acid liberation . The compound also inhibits oxygen radical-induced lipid peroxidation, which helps in reducing cellular damage . Additionally, this compound has been shown to block ischemia-induced excessive glutamate release, thereby protecting neurons from excitotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves several key actions at the molecular level. It exerts its effects by inhibiting the release of glutamate and lactate during ischemia . The compound also has radical-scavenging action, comparable to vitamin E, which helps in inhibiting oxygen radical-induced lipid peroxidation . Furthermore, this compound activates prostacyclin synthesis and inhibits the peroxidative disintegration of mitochondria, thereby protecting neuronal cells from ischemic damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and effective in preventing delayed ischemic neurologic deficits due to late vasospasm following subarachnoid hemorrhage . Long-term studies have shown that this compound maintains its neuroprotective effects over extended periods, reducing neuronal degeneration and improving overall brain function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces ischemic damage and improves neuronal survival . At higher doses, there may be threshold effects, and the potential for toxic or adverse effects increases . It is crucial to determine the optimal dosage to maximize the neuroprotective benefits while minimizing any potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to ischemia and oxidative stress. The compound interacts with enzymes such as prostacyclin synthase and mitochondrial enzymes involved in peroxidative disintegration . These interactions help in modulating metabolic flux and reducing the accumulation of harmful metabolites during ischemic events .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This targeted distribution enhances the compound’s effectiveness in protecting neuronal cells from ischemic damage .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it exerts its neuroprotective effects . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its presence in the mitochondrial matrix . This subcellular localization is crucial for its role in inhibiting mitochondrial dysfunction and reducing neuronal degeneration during ischemic events .
Preparation Methods
The synthesis of Nizofenone fumarate involves several steps. The starting materials include 2-bromo (or chloro)-5-nitrobenzoate and 2-(N,N-diethyl)methylimidazole. The process involves substitution, hydrolysis, acylation, and a Friedel-Crafts reaction . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Nizofenone fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.
Scientific Research Applications
Nizofenone fumarate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of neuroprotective agents and their chemical properties.
Biology: Research focuses on its effects on neuronal cells and its potential to prevent neurodegeneration.
Medicine: Clinically, it is used to treat acute neurological conditions such as stroke and to prevent delayed ischemic neurological deficits following subarachnoid hemorrhage
Industry: It is utilized in the pharmaceutical industry for the development of neuroprotective drugs.
Comparison with Similar Compounds
Nizofenone fumarate is unique in its potent neuroprotective effects. Similar compounds include:
Ekonal: Another neuroprotective drug with similar properties.
Midafenone: Shares the same neuroprotective effects but may differ in its pharmacokinetic profile
Properties
IUPAC Name |
(E)-but-2-enedioic acid;(2-chlorophenyl)-[2-[2-(diethylaminomethyl)imidazol-1-yl]-5-nitrophenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3.C4H4O4/c1-3-24(4-2)14-20-23-11-12-25(20)19-10-9-15(26(28)29)13-17(19)21(27)16-7-5-6-8-18(16)22;5-3(6)1-2-4(7)8/h5-13H,3-4,14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQAUUIBFFFOOV-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54533-85-6 (Parent) | |
| Record name | Nizofenone fumarate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048637 | |
| Record name | Nizofenone fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54533-86-7, 93929-95-4 | |
| Record name | Methanone, (2-chlorophenyl)[2-[2-[(diethylamino)methyl]-1H-imidazol-1-yl]-5-nitrophenyl]-, (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54533-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nizofenone fumarate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC315856 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nizofenone fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIZOFENONE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I1Z517Z3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Nizofenone fumarate on cardiac cells?
A1: this compound exhibits its inhibitory action on the automaticity of sinoatrial node cells, the heart's natural pacemaker. It achieves this by influencing both inward and outward currents across the cell membrane. Specifically, this compound reduces the slow inward current and the time-dependent potassium outward current in a dose-dependent manner []. This modulation of ionic currents ultimately leads to a decrease in heart rate.
Q2: What are the electrophysiological effects observed upon this compound administration in cardiac cells?
A2: In spontaneously firing pacemaker cells, this compound demonstrates several key effects []:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




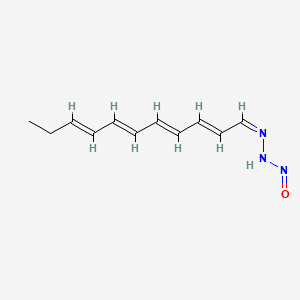
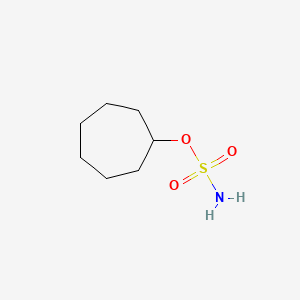
![[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate](/img/structure/B1236341.png)
![(Z)-3-[(AMINOIMINOMETHYL)THIO]PROP-2-ENOIC ACID SULFATE](/img/structure/B1236343.png)
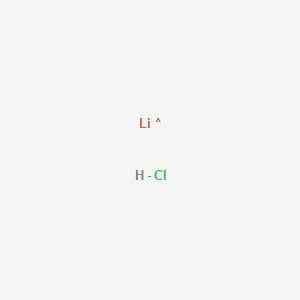
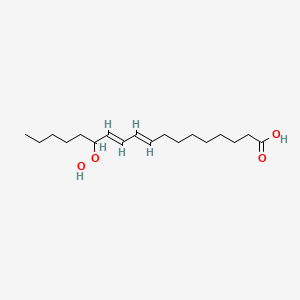
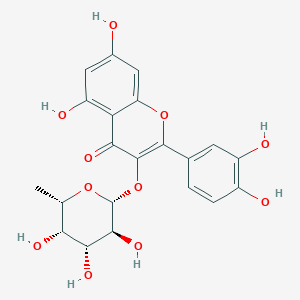
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236348.png)

